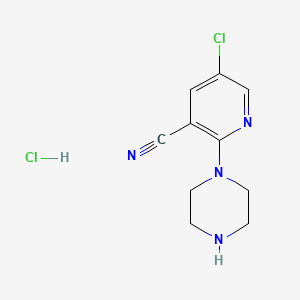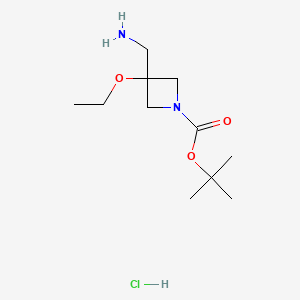
Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride is a complex organic compound that features a tert-butyl group, an aminomethyl group, an ethoxy group, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the azetidine ring through cyclization reactions. The tert-butyl group is often introduced via tert-butyl esters, while the aminomethyl and ethoxy groups are incorporated through nucleophilic substitution reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl or ethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate
- Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrobromide
- Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydroiodide
Uniqueness
Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its stability and solubility. This makes it particularly useful in various applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C11H23ClN2O3 |
|---|---|
Molekulargewicht |
266.76 g/mol |
IUPAC-Name |
tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-5-15-11(6-12)7-13(8-11)9(14)16-10(2,3)4;/h5-8,12H2,1-4H3;1H |
InChI-Schlüssel |
QCBSTDWKHRIKTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CN(C1)C(=O)OC(C)(C)C)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


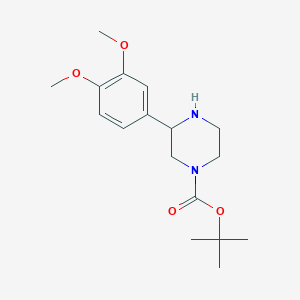
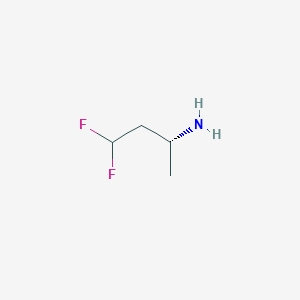
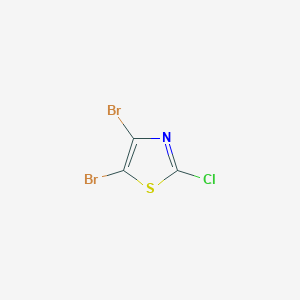

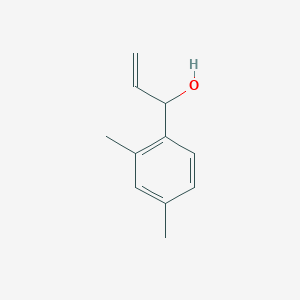
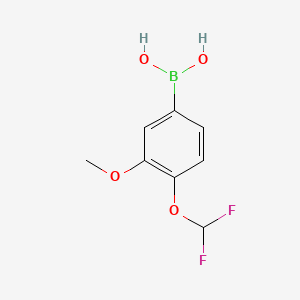
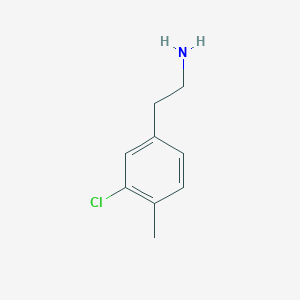
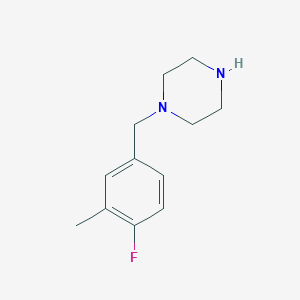
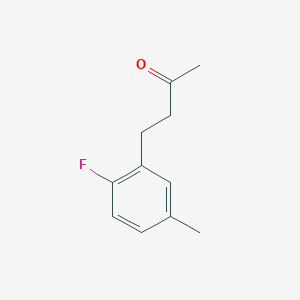
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
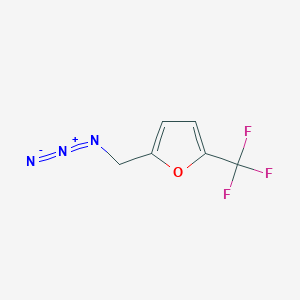
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
